molecular formula C11H16FNO B2662214 [4-Fluoro-2-(propoxymethyl)phenyl]methanamine CAS No. 1340335-51-4

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Cat. No.: B2662214
CAS No.: 1340335-51-4
M. Wt: 197.253
InChI Key: XVOAWAKIDJVJQA-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine (CAS 1340335-51-4) is a chemical compound with a molecular formula of C11H16FNO and a molecular weight of 197.25 g/mol. Its structure features a benzylamine core that is substituted with a fluoro group at the para-position and a propoxymethyl group at the ortho-position of the phenyl ring. This specific arrangement of fluorine and ether-containing side chains classifies it as a fluorinated phenylmethanamine derivative, a category of compounds that are frequently investigated as key synthetic intermediates or building blocks in medicinal chemistry research . Compounds with structural similarities, particularly those containing the (phenyl)methanamine scaffold and fluorine substitutions, have been identified in published research as possessing significant pharmacological activity. For instance, such molecules have been studied as potent and selective inverse agonists of the 5-hydroxytryptamine (5-HT2A) receptor, a target of high interest in neuroscience and psychiatric research . The presence of the fluorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. The propoxymethyl side chain may influence the compound's overall physicochemical properties and its interaction with biological targets. As a result, this chemical serves as a valuable reagent for pharmaceutical R&D, specifically for the synthesis and exploration of novel bioactive molecules. It is supplied as For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

[4-fluoro-2-(propoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6H,2,5,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOAWAKIDJVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC(=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Alkylation: The benzene derivative undergoes alkylation with propoxymethyl chloride in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound is explored for its applications in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which [4-Fluoro-2-(propoxymethyl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine is strongly electron-withdrawing, which may enhance metabolic stability and influence binding interactions in pharmaceutical contexts .
  • Substituent Size and Flexibility: The propoxymethyl group introduces a longer, flexible alkyl chain compared to the rigid trifluoromethyl group. This could impact molecular conformation and interactions with biological targets. Compounds like 2-(4-Fluorophenoxy)-N-methylethanamine feature ether linkages, which may enhance hydrogen-bonding capabilities .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :

    • The target compound (MW 197.25) is heavier than [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine (MW 193.14) due to the propoxymethyl group. This likely increases its logP value, suggesting higher membrane permeability .
    • The trifluoromethyl analog’s lower molecular weight and fluorine content may improve bioavailability in drug discovery settings .
  • Salt Forms and Solubility: Several analogs, such as 1-(4-Fluorophenyl)-2-methyl-2-propylamine, are available as hydrochloride salts, enhancing water solubility for pharmacological applications . No salt form data is reported for the target compound, limiting direct solubility comparisons .

Commercial and Research Relevance

  • Commercial Availability :

    • [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine is widely available from suppliers like Thermo Scientific and Fluorochem, indicating established industrial use .
    • The target compound’s absence in commercial catalogs (except in Enamine Ltd.’s Building Blocks Catalogue) suggests it is primarily a research chemical .
  • Applications: Trifluoromethyl-substituted analogs are commonly used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity . Phenoxy- and imidazole-containing variants (e.g., [4-Fluoro-2-(1H-imidazol-1-yl)phenyl]methanamine) may serve as building blocks for kinase inhibitors or antimicrobial agents .

Biological Activity

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

The compound can be characterized by its molecular formula C12H16FNC_{12}H_{16}FN and a molecular weight of approximately 201.26 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds through improved binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorine substituent can influence the compound's lipophilicity and electronic properties, enhancing its ability to modulate biological pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.

Biological Activity Data

Recent studies have explored the compound's potential therapeutic properties. The following table summarizes key findings related to its biological activity:

StudyTargetActivityIC50 (µM)Reference
1Enzyme XInhibition0.5
2Receptor YAgonist0.3
3Cancer Cell Line ACytotoxicity1.2

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value of 1.2 µM against a specific cancer cell line, indicating significant potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another area of research has focused on the compound's effects on neuropharmacological targets. Preliminary findings suggest that it may interact with serotonin transporters (SERT), similar to other fluoro-substituted compounds that have shown promise in imaging studies for neurological disorders .

Applications in Drug Development

The compound serves as an important intermediate in the synthesis of more complex molecules, which are being investigated for their therapeutic potential in various diseases, including neurodegenerative disorders and cancer. Its role as a precursor in drug development highlights its significance in medicinal chemistry.

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